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Compound of Interest

Compound Name: 1-Butyl-1H-indol-7-amine

Cat. No.: B15240069

Anwendungshinweise und Protokolle: Derivatisierung von 1-Butyl-1H-indol-7-amin fir weitere
Reaktionen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung:

1-Butyl-1H-indol-7-amin ist ein wertvolles Grundgerist in der medizinischen Chemie und dient
als Schlusselintermediat fur die Synthese einer Vielzahl von biologisch aktiven Verbindungen.
[1][2][3][4] Sein Indolkern und die primare Aminfunktionalitdt ermoglichen vielféaltige
Derivatisierungsstrategien, die die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und
die Entwicklung neuartiger therapeutischer Wirkstoffe ermdéglichen. Dieses Dokument enthalt
detaillierte Protokolle fur gangige Derivatisierungsreaktionen von 1-Butyl-1H-indol-7-amin,
einschliel3lich Acylierung, Sulfonylierung und reduktiver Aminierung, und stellt die erwarteten
Ergebnisse in einem strukturierten Format zur einfachen Bezugnahme dar.

Acylierung von 1-Butyl-1H-indol-7-amin

Die Acylierung der 7-Aminogruppe ist eine grundlegende Transformation zur Einfihrung einer
breiten Palette von funktionellen Gruppen, die die Polaritat, die
Wasserstoffbrickenbindungskapazitat und das sterische Profil der Verbindung beeinflussen.

Experimentelles Protokoll: Acetylierung mit Essigsaureanhydrid
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o Reaktionsaufbau: In einem sauberen, trockenen Rundkolben, der mit einem Magnetruhrer
ausgestattet ist, wird 1-Butyl-1H-indol-7-amin (1,0 Aqg.) in einem geeigneten aprotischen
Lésungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (10 ml/mmol) gelést.

e Reagenzzugabe: Zur gerihrten Losung wird eine Base wie Triethylamin (TEA) oder Pyridin
(1,2 Ag.) als Saurefanger zugegeben.

o Acylierung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekuhlt.
Essigsaureanhydrid (1,1 Aq.) wird tropfenweise zur Lésung gegeben.

o Reaktionsiiberwachung: Die Reaktion wird auf Raumtemperatur erwarmen gelassen und 2-4
Stunden geruhrt. Der Fortschritt der Reaktion wird mittels Diinnschichtchromatographie (DC)
unter Verwendung eines geeigneten Eluentensystems (z. B. Ethylacetat/Hexan) Uberwacht.

o Aufarbeitung: Nach Abschluss wird die Reaktion durch Zugabe von Wasser gequencht. Die
organische Phase wird abgetrennt, mit gesattigter Natriumbicarbonatlésung und
Kochsalzlésung gewaschen und dann tUber wasserfreiem Natriumsulfat getrocknet.

e Reinigung: Die organische Phase wird unter reduziertem Druck eingeengt. Das Rohprodukt
wird durch Saulenchromatographie an Kieselgel unter Verwendung eines Gradienten von
Ethylacetat in Hexan gereinigt, um das gewinschte N-(1-Butyl-1H-indol-7-yl)acetamid zu
erhalten.

Quantitative Daten:

. . Lésungsmit  Ausbeute L.
Reaktion Reagenzien tel (%) Reinheit (%) Referenz
e o

) Essigsaurean o
Acetylierung ) DCM 92 >98 (NMR) Fiktive Daten
hydrid, TEA

Benzoylierun Benzoylchlori o
o THF 88 >97 (HPLC) Fiktive Daten
g d, Pyridin

Reaktions-Workflow:
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Acylierungs-Workflow

——{ Zugabe von Essigséureanhydrid bei 0 °C }—»

e e

Riihren bei RT, Uberwachung mittels DC

N-(1-butyl-1H-indol-7-yl)acetamid

Click to download full resolution via product page

Bildunterschrift: Workflow fir die Acetylierung von 1-Butyl-1H-indol-7-amin.

Sulfonylierung von 1-Butyl-1H-indol-7-amin

Die Sulfonylierung fuhrt eine Sulfonamid-Einheit ein, die als Wasserstoffbriicken-Donor und -
Akzeptor fungieren kann und oft die pharmakokinetischen Eigenschaften eines Molekils
verbessert.

Experimentelles Protokoll: Reaktion mit p-Toluolsulfonylchlorid

e Reaktionsaufbau: 1-Butyl-1H-indol-7-amin (1,0 Aq.) wird in Pyridin (10 ml/mmol) in einem
Rundkolben mit einem Magnetrihrer geldst. Pyridin dient sowohl als Loésungsmittel als auch
als Base.

« Reagenzzugabe: Die Losung wird auf 0 °C abgekiihlt. p-Toluolsulfonylchlorid (1,1 Aq.) wird
portionsweise zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

o Reaktionsuberwachung: Die Reaktionsmischung wird Uber Nacht bei Raumtemperatur
geruhrt. Der Reaktionsfortschritt wird mittels DC uberwacht (z. B. 30 % Ethylacetat in
Hexan).

o Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und 30 Minuten geruhrt,
um das Produkt auszuféllen. Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und
unter Vakuum getrocknet.

» Reinigung: Falls erforderlich, wird das Rohprodukt aus einem geeigneten
Losungsmittelsystem (z. B. Ethanol/Wasser) umkristallisiert oder durch
Saulenchromatographie gereinigt, um N-(1-Butyl-1H-indol-7-yl)-4-methylbenzolsulfonamid zu
erhalten.
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Quantitative Daten:
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N-(1-butyl-1H-indol-7-yl)-4-methylbenzolsulfonamid
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Bildunterschrift: Sulfonylierung von 1-Butyl-1H-indol-7-amin.

Reduktive Aminierung von 1-Butyl-1H-indol-7-amin

Die reduktive Aminierung ermdglicht die Einfihrung einer Vielzahl von Alkyl- oder Arylgruppen
an der 7-Aminoposition und bietet Zugang zu sekundaren und tertidren Aminen mit diversen
Substitutionsmustern.[5][6][7][8]

Experimentelles Protokoll: Reaktion mit Benzaldehyd

e Iminbildung: In einem Rundkolben werden 1-Butyl-1H-indol-7-amin (1,0 Ag.) und
Benzaldehyd (1,05 Ag.) in einem geeigneten Losungsmittel wie Methanol oder 1,2-
Dichlorethan (DCE) (15 ml/mmol) gelost. Eine katalytische Menge Essigsaure (0,1 Ag.) wird
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zugegeben. Die Mischung wird 1-2 Stunden bei Raumtemperatur gerihrt, um die
Iminbildung zu erleichtern.

o Reduktion: Zur Reaktionsmischung wird ein Reduktionsmittel wie Natriumborhydrid (NaBHa4)
(1,5 Aqg.) portionsweise bei 0 °C zugegeben. Alternativ kann Natriumtriacetoxyborhydrid
(STAB) (1,5 Ag.) bei Raumtemperatur verwendet werden.

o Reaktionsuiberwachung: Die Reaktion wird weitere 3-6 Stunden bei Raumtemperatur
geruhrt. Das Verschwinden des Imin-Intermediats und die Bildung des Produkts werden
mittels DC oder LC-MS iiberwacht.

o Aufarbeitung: Die Reaktion wird durch langsame Zugabe von Wasser gequencht. Bei
Verwendung eines mit Wasser nicht mischbaren organischen Lésungsmittels werden die
Phasen getrennt. Bei Verwendung eines mit Wasser mischbaren Losungsmittels wird das
Losungsmittel unter reduziertem Druck entfernt und der Rickstand zwischen Wasser und
einem organischen Lésungsmittel (z. B. Ethylacetat) verteilt. Die organische Phase wird mit
Kochsalzlésung gewaschen, Uber wasserfreiem Natriumsulfat getrocknet und eingeengt.

e Reinigung: Das Rohprodukt wird durch Sdulenchromatographie an Kieselgel gereinigt, um
das gewiinschte N-Benzyl-1-butyl-1H-indol-7-amin zu erhalten.

Quantitative Daten:

Aldehyd/Ke Reduktions Lo&sungsmit Ausbeute . .
Reinheit (%) Referenz

ton mittel tel (%)
Benzaldehyd NaBHa4 Methanol 78 >95 (LC-MS) Fiktive Daten
Aceton STAB DCE 82 >96 (NMR) Fiktive Daten

Logisches Beziehungsdiagramm:
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Schritte der reduktiven Aminierung

1-Butyl-1H-indol-7-amin + Aldehyd/Keton

l

Iminbildung
(Katalytische Saure)

'

Intermediares Imin

Reduktion
(Reduktionsmittel)

l

Sekundéares/Tertiares Aminprodukt
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Bildunterschrift: Schlisselschritte im Prozess der reduktiven Aminierung.

Haftungsausschluss: Die in den Tabellen dargestellten quantitativen Daten dienen der
Veranschaulichung und stellen méglicherweise keine tatsachlichen experimentellen Ergebnisse
dar. Forscher sollten die Reaktionsbedingungen fur ihre spezifischen Substrate und
gewiinschten Produkte optimieren. Chemikalien sind stets mit den entsprechenden
Sicherheitsvorkehrungen in einem gut belifteten Abzug zu handhaben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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